[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
The compound JWH 200 4-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. JWH 200 is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity . The 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200, based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .
Scientific Research Applications
JWH 200 4-hydroxyindole metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and identification of JWH 200 metabolites in biological samples. This is particularly important in forensic toxicology for the analysis of synthetic cannabinoid use . Additionally, it may be used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary target of the JWH 200 4-hydroxyindole metabolite is the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The JWH 200 4-hydroxyindole metabolite acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, which leads to a series of reactions that result in the reduction of the release of certain neurotransmitters from presynaptic neurons .
Biochemical Pathways
Upon binding to the CB1 receptor, the JWH 200 4-hydroxyindole metabolite triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase activity, the activation of mitogen-activated protein kinases, and the modulation of several ion channels. These actions can lead to changes in the release of various neurotransmitters, affecting physiological processes such as pain perception, mood, and appetite .
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related jwh 015 and jwh 018
Result of Action
The binding of the JWH 200 4-hydroxyindole metabolite to the CB1 receptor can result in a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can affect various physiological processes such as pain perception, mood, and appetite . The specific effects can vary depending on factors such as the specific location of the CB1 receptors and the physiological context.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The JWH 200 4-hydroxyindole metabolite plays a significant role in biochemical reactions. It interacts with the CB 1 receptor, a protein that is part of the endocannabinoid system . The nature of these interactions involves the metabolite binding to the receptor with high affinity .
Cellular Effects
The JWH 200 4-hydroxyindole metabolite has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the CB 1 receptor, which is involved in various cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of the JWH 200 4-hydroxyindole metabolite involves its binding interactions with the CB 1 receptor . This interaction can lead to the activation or inhibition of various enzymes, leading to changes in gene expression .
Metabolic Pathways
The JWH 200 4-hydroxyindole metabolite is involved in the endocannabinoid metabolic pathway, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Given its status as a research chemical, it is likely produced in small quantities for forensic and research applications rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
JWH 200 4-hydroxyindole metabolite can undergo various chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group to form ketones or carboxylic acids.
Reduction: Reduction of the hydroxyl group to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another aminoalkylindole that acts as a cannabinoid receptor agonist.
JWH 018: A synthetic cannabinoid with similar receptor binding properties.
JWH 073: Another synthetic cannabinoid with comparable effects.
Uniqueness
JWH 200 4-hydroxyindole metabolite is unique in its specific hydroxylation pattern, which distinguishes it from other metabolites of JWH 200 and related compounds. This unique structure may influence its pharmacokinetics and metabolic pathways .
Properties
IUPAC Name |
[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDQRQHYLPNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017859 |
Source
|
Record name | JWH-200 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-73-2 |
Source
|
Record name | JWH-200 4-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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